molecular formula C16H15N3O4 B2408508 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide CAS No. 303996-40-9

3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide

Cat. No. B2408508
CAS RN: 303996-40-9
M. Wt: 313.313
InChI Key: WMFVFKHFXSFJFX-BOPFTXTBSA-N
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Description

3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is a chemical compound with the molecular formula C16H15N3O4 . It is also known by other synonyms such as Propanamide, 3-[[(4-nitrophenyl)methoxy]imino]-N-phenyl- .


Molecular Structure Analysis

The InChI code for 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is 1S/C16H15N3O4/c20-16(18-14-4-2-1-3-5-14)10-11-17-23-12-13-6-8-15(9-7-13)19(21)22/h1-11,17H,12H2,(H,18,20) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is 313.31 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Desulfurization and Formation of Amidine Derivatives

The desulfurization of compounds similar to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide has been studied, leading to the formation of unstable intermediates and resulting in the production of amidine derivatives. For example, Argilagos et al. (1998) explored the desulfurization of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, forming 3-imino-2-nitroprop-2-enamidine and subsequent amidine derivatives (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Protective Effects in PC12 Cells

Imines and their derivatives, including those similar to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide, have been evaluated for their protective effects against hydrogen peroxide-induced cell death in PC12 cells. For instance, Hur et al. (2013) synthesized and tested various imine analogs of oxyresveratrol for their cytoprotective effects, highlighting the potential of these compounds in reducing neuronal oxidative damage (Hur, Kim, Lee, Lee, & Choi, 2013).

Interaction Studies in Copper(II) Complexes

Studies involving nitrobenzyl iminodiacetic acid derivatives, which are structurally related to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide, have been conducted to understand their interactions in copper(II) complexes. Sánchez-Moreno et al. (2003) investigated N-(p-nitrobenzyl)iminodiacetic acid and its copper(II) complexes, focusing on molecular recognition processes in crystal formation (Sánchez-Moreno, Choquesillo-Lazarte, González-Pérez, Carballo, Martin-Ramos, Castiñeiras, & Niclós-Gutiérrez, 2003).

Synthesis of Bifunctional Macrocycles

The synthesis of bifunctional macrocycles using 4-nitrobenzyl-substituted compounds, akin to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide, has been explored. McMurry et al. (1992) described a method for synthesizing tetraaza macrocycles, highlighting their potential in creating poly(amino carboxylate) chelating agents (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Inhibition of Nucleoside Transport

Compounds structurally related to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide have been examined for their role in inhibiting nucleoside transport. Tromp et al. (2004) studied analogues of 4-nitrobenzylthioinosine, replacing the ribose moiety with substituted benzyl groups, to understand their affinity for ENT1, a nucleoside transport protein (Tromp, van Ameijde, Pütz, Sundermann, Sundermann, von Frijtag Drabbe Künzel, & IJzerman, 2004).

Safety and Hazards

According to the safety data sheet, 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to not breathe dust/fume/gas/mist/vapours/spray, not eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored in a dry place and in a closed container .

properties

IUPAC Name

(3Z)-3-[(4-nitrophenyl)methoxyimino]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-16(18-14-4-2-1-3-5-14)10-11-17-23-12-13-6-8-15(9-7-13)19(21)22/h1-9,11H,10,12H2,(H,18,20)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFVFKHFXSFJFX-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC=NOCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C/C=N\OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide

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